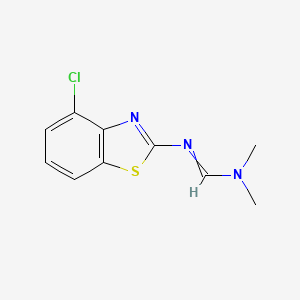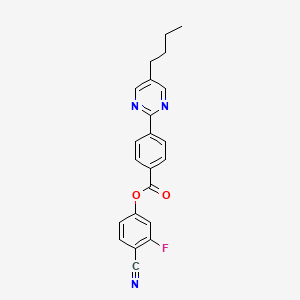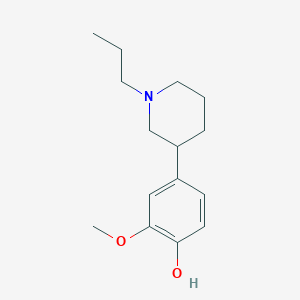![molecular formula C10H5NO3S B14317804 2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one CAS No. 106727-40-6](/img/structure/B14317804.png)
2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran ring fused with an oxazole ring and a sulfanylidene group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: This step involves the cyclization of a suitable precursor, such as a phenol derivative, with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving an amide or nitrile precursor.
Addition of the Sulfanylidene Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: This method involves carrying out the reactions in a batch reactor, allowing for precise control over reaction conditions.
Continuous Flow Processing: This method involves the continuous flow of reactants through a reactor, which can improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one: A simpler benzopyran derivative without the oxazole ring and sulfanylidene group.
2,3-Dihydro-4H-1-benzopyran-4-one: Another benzopyran derivative with a similar structure but lacking the oxazole ring and sulfanylidene group.
Uniqueness
2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one is unique due to its complex structure, which includes both a benzopyran and an oxazole ring, as well as a sulfanylidene group
Propriétés
Numéro CAS |
106727-40-6 |
|---|---|
Formule moléculaire |
C10H5NO3S |
Poids moléculaire |
219.22 g/mol |
Nom IUPAC |
2-sulfanylidene-3H-chromeno[3,4-d][1,3]oxazol-4-one |
InChI |
InChI=1S/C10H5NO3S/c12-9-7-8(14-10(15)11-7)5-3-1-2-4-6(5)13-9/h1-4H,(H,11,15) |
Clé InChI |
RAZLOHKAZBAFDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C(=O)O2)NC(=S)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)



![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)



![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)

![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
